Bienvenue dans la boutique en ligne BenchChem!

DS-9300

EP300/CBP HAT inhibition Enzymatic assay Cellular histone acetylation

DS-9300 is a differentiated EP300/CBP HAT-domain inhibitor that directly blocks catalytic activity (EP300 IC50 28 nM; CBP IC50 22 nM) with a distinct ~1.3-fold CBP preference versus ~3.8-fold for A-485. Unlike bromodomain inhibitors (e.g., CCS1477) or PROTAC degraders, its catalytic inhibition mechanism enables clean dissection of EP300/CBP functions. It delivers dose-dependent tumor regression up to 109% in castrated VCaP xenograft models at 3 mg/kg once-daily oral dosing without significant body weight loss. With 62% oral bioavailability (Cmax 34 μM), it supports reliable once-daily in vivo administration. Ideal for head-to-head mechanistic studies and AR-dependent prostate cancer screening across well-characterized cell lines (VCaP GI50 0.6 nM to PC3 GI50 287 nM).

Molecular Formula C25H26F3N5O3
Molecular Weight 501.5 g/mol
Cat. No. B15583292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-9300
Molecular FormulaC25H26F3N5O3
Molecular Weight501.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26F3N5O3/c1-36-17-4-2-15(3-5-17)24(8-10-25(27,28)11-9-24)23(35)33-14-16(26)12-20(33)22(34)31-21-7-6-18-19(30-21)13-29-32-18/h2-7,13,16,20H,8-12,14H2,1H3,(H,29,32)(H,30,31,34)/t16-,20-/m1/s1
InChIKeyUCKDTCZSOLMOMQ-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS-9300 Compound Procurement Guide: Potent Oral EP300/CBP HAT Inhibitor for Prostate Cancer Research


DS-9300 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the EP300/CBP histone acetyltransferase (HAT) domain, developed by Daiichi Sankyo Co., Ltd. [1]. The compound inhibits EP300/CBP HAT enzymatic activity with an IC50 of 28 nM in biochemical assays and suppresses cellular histone H3K27 acetylation with an IC50 of 54 nM . DS-9300 demonstrates anticancer activity, particularly in prostate cancer models, and is supplied for preclinical research applications [1].

Why EP300/CBP Inhibitors Cannot Be Substituted Interchangeably: DS-9300 Procurement Considerations


EP300/CBP inhibitors and degraders exhibit substantial divergence in binding domains (HAT catalytic domain vs. bromodomain), mechanism of action (inhibition vs. targeted degradation), oral bioavailability, and safety profiles [1]. For example, the bromodomain inhibitor CCS1477 (inobrodib) binds p300/CBP with Kd values of 1.3–1.7 nM but does not inhibit HAT catalytic activity, whereas FT-7051 has been associated with hyperglycemia adverse events in 80% of treated patients in clinical studies [1][2]. DS-9300, as an oral once-daily HAT domain inhibitor with a distinct selectivity profile and demonstrated tumor regression without significant body weight loss in preclinical models, occupies a specific and non-substitutable position within this therapeutic class [3].

DS-9300 Quantitative Evidence Guide: Comparative Potency, Oral PK, and In Vivo Antitumor Efficacy Data


DS-9300 EP300/CBP HAT Enzymatic Inhibition Potency and Cellular Target Engagement

DS-9300 inhibits EP300/CBP HAT enzymatic activity with an IC50 of 28 nM in biochemical assays [1]. In cellular assays measuring histone H3K27 acetylation, DS-9300 demonstrates an IC50 of 54 nM, confirming target engagement in a cellular context . As a comparator, the well-characterized p300/CBP HAT inhibitor A-485 exhibits IC50 values of 9.8 nM for p300 and 2.6 nM for CBP in biochemical assays .

EP300/CBP HAT inhibition Enzymatic assay Cellular histone acetylation

DS-9300 Differential Antiproliferative Activity Across Prostate Cancer Cell Lines

DS-9300 exhibits varying antiproliferative potency across prostate cancer cell lines, with IC50 values of 0.6 nM in VCaP cells, 6.5 nM in 22Rv1 cells, 3.4 nM in LNCaP cells, and 287.2 nM in PC3 cells [1]. In comparison, the clinical-stage p300/CBP bromodomain inhibitor CCS1477 (inobrodib) exhibits an IC50 of approximately 2 nM in VCaP cells [2].

Prostate cancer Antiproliferative activity VCaP cells

DS-9300 Once-Daily Oral Pharmacokinetics and Excellent Systemic Exposure

DS-9300 demonstrates favorable oral pharmacokinetic properties in BALB/c mice, with a Cmax of 34 μM, AUC of 130 μM·h, terminal half-life of 2.4 h, and oral bioavailability of 62% following a 10 mg/kg oral dose . In comparison, the p300/CBP PROTAC degrader CBPD-409 exhibits a Cmax of approximately 0.5 μM and an AUC of approximately 2.5 μM·h at a 10 mg/kg oral dose [1].

Oral bioavailability Pharmacokinetics Once-daily dosing

DS-9300 Dose-Dependent In Vivo Antitumor Efficacy in Castrated VCaP Xenograft Model

DS-9300 demonstrates robust, dose-dependent antitumor activity in a castrated VCaP xenograft mouse model following once-daily oral administration for 33 days, achieving 39% tumor growth inhibition at 0.3 mg/kg, 74% at 1 mg/kg, and 109% at 3 mg/kg, with no significant body weight loss observed at any dose level . In comparison, the p300/CBP PROTAC degrader CBPD-409 achieved tumor regression (greater than 100% tumor growth inhibition) at 10 mg/kg oral dosing in the same model [1].

Castration-resistant prostate cancer Xenograft model Tumor growth inhibition

DS-9300 Favorable Selectivity Profile and Absence of Significant Toxicity in Preclinical Models

DS-9300 was developed through extensive structure-based drug design optimization and was characterized as a highly selective EP300/CBP HAT inhibitor [1]. In the castrated VCaP xenograft efficacy study, DS-9300 produced tumor regression (109% TGI) at 3 mg/kg without significant body weight loss, indicating a favorable tolerability profile . In contrast, the clinical-stage p300/CBP bromodomain inhibitor FT-7051 has been associated with hyperglycemia adverse events in approximately 80% of treated patients in clinical studies, representing a notable class-specific toxicity concern [2].

Selectivity profiling Safety pharmacology Tolerability

DS-9300 EP300 vs. CBP Differential Inhibitory Potency

DS-9300 inhibits CBP HAT activity with an IC50 of 22 nM and EP300 HAT activity with an IC50 of 28 nM, indicating a modest preference for CBP over EP300 (approximately 1.3-fold) [1][2]. As a comparator, the well-characterized p300/CBP HAT inhibitor A-485 exhibits the opposite preference: p300 IC50 = 9.8 nM, CBP IC50 = 2.6 nM (approximately 3.8-fold preference for CBP) .

EP300 CBP Isoform selectivity

DS-9300 Optimal Research Application Scenarios: Preclinical Prostate Cancer and EP300/CBP HAT Biology Studies


Castration-Resistant Prostate Cancer (CRPC) Xenograft Efficacy Studies Requiring Oral Dosing

DS-9300 is ideally suited for in vivo efficacy studies in castration-resistant prostate cancer xenograft models, particularly the VCaP model, where it demonstrates dose-dependent tumor growth inhibition up to 109% (tumor regression) at 3 mg/kg once-daily oral dosing without significant body weight loss [1]. Its favorable oral PK profile (Cmax = 34 μM, AUC = 130 μM·h, F = 62%) supports reliable once-daily oral administration, minimizing animal handling stress and enabling longer-term studies [1].

Comparative EP300/CBP HAT Domain Pharmacology and Selectivity Profiling

DS-9300 serves as a valuable reference compound for studying EP300/CBP HAT domain-specific pharmacology, with well-characterized biochemical potency (EP300 IC50 = 28 nM, CBP IC50 = 22 nM) and confirmed cellular target engagement (H3K27Ac IC50 = 54 nM) [1][2]. Its isoform inhibition profile (approximately 1.3-fold CBP preference) is distinct from that of A-485 (approximately 3.8-fold CBP preference), enabling researchers to probe the biological consequences of differential EP300/CBP inhibition balance [2].

Mechanistic Studies Comparing HAT Inhibition vs. Bromodomain Inhibition vs. Targeted Degradation

DS-9300 provides a clean, well-characterized HAT domain inhibitor tool for head-to-head comparisons with bromodomain inhibitors (e.g., CCS1477) and PROTAC degraders (e.g., CBPD-409, MJP6412) in EP300/CBP pathway studies [1]. Its distinct mechanism (catalytic HAT inhibition) offers a complementary approach to bromodomain blockade or protein degradation, enabling researchers to dissect which EP300/CBP functions are most critical for therapeutic effects in specific cancer contexts [1].

Prostate Cancer Cell Line Panel Screening for AR-Positive and AR-Negative Models

DS-9300's characterized antiproliferative profile across multiple prostate cancer cell lines—0.6 nM in VCaP, 6.5 nM in 22Rv1, 3.4 nM in LNCaP, and 287.2 nM in PC3 cells—provides a reference dataset for screening AR-positive versus AR-negative models [1]. The stark differential sensitivity between AR-positive lines (low nM) and AR-negative PC3 cells (~300 nM) makes DS-9300 useful for investigating the relationship between androgen receptor signaling and EP300/CBP dependency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-9300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.